molecular formula C18H24ClNO4 B3029396 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid CAS No. 644982-77-4

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid

Cat. No.: B3029396
CAS No.: 644982-77-4
M. Wt: 353.8
InChI Key: AZWWQWVGDHILFO-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chlorophenyl group, and an acetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of targeted protein degradation. This compound interacts with various enzymes, proteins, and other biomolecules to facilitate the degradation of target proteins. It acts as a linker in PROTAC® molecules, which are designed to recruit E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . The nature of these interactions is crucial for the efficacy of PROTAC® molecules, as the linker must provide the appropriate spatial arrangement to enable the formation of a stable ternary complex between the target protein, the PROTAC® molecule, and the E3 ligase .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. By facilitating the degradation of specific target proteins, this compound can influence cell function in multiple ways. For instance, it can modulate cell signaling pathways, alter gene expression, and affect cellular metabolism . The degradation of target proteins can lead to the downregulation of oncogenic pathways in cancer cells, thereby inhibiting cell proliferation and inducing apoptosis . Additionally, the compound’s role in targeted protein degradation can be harnessed to study the function of specific proteins in various cellular contexts, providing valuable insights into cellular biology .

Molecular Mechanism

The molecular mechanism of action of this compound involves its function as a linker in PROTAC® molecules. This compound facilitates the binding interactions between the target protein and the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The binding interactions are mediated by the specific chemical structure of the linker, which ensures the proper spatial arrangement of the PROTAC® components . Additionally, the compound may influence enzyme inhibition or activation and changes in gene expression by modulating the levels of specific proteins within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained protein degradation and modulation of cellular pathways, which can lead to changes in cell behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates targeted protein degradation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including off-target protein degradation and disruption of normal cellular processes . Threshold effects have been identified, indicating the optimal dosage range for achieving the desired therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and function. The compound interacts with various enzymes and cofactors that facilitate its metabolism and degradation . These interactions can affect metabolic flux and metabolite levels within the cell, thereby influencing the overall cellular response to the compound . Understanding the metabolic pathways of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy and function. The compound is transported by specific transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions can influence the compound’s distribution within different cellular compartments, thereby affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in targeted protein degradation .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in targeted protein degradation . Understanding the subcellular localization of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added to protect the nitrogen atom in the piperidine ring. This is usually achieved using tert-butyl chloroformate in the presence of a base.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • N-Boc-hydroxylamine

Uniqueness

2-[1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidin-4-yl]acetic acid is unique due to its combination of a piperidine ring, a chlorophenyl group, and an acetic acid moiety. This structural arrangement provides distinct reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO4/c1-17(2,3)24-16(23)20-9-7-18(8-10-20,12-15(21)22)13-5-4-6-14(19)11-13/h4-6,11H,7-10,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWWQWVGDHILFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301142850
Record name 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644982-77-4
Record name 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644982-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Chlorophenyl)-1-[(1,1-dimethylethoxy)carbonyl]-4-piperidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301142850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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